molecular formula C12H13F2N3O B11738632 1-(difluoromethyl)-N-(4-methoxybenzyl)-1H-pyrazol-3-amine

1-(difluoromethyl)-N-(4-methoxybenzyl)-1H-pyrazol-3-amine

Cat. No.: B11738632
M. Wt: 253.25 g/mol
InChI Key: DHMPUXREJYMERW-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group and a methoxyphenyl group attached to a pyrazole ring, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine typically involves the difluoromethylation of heterocycles via a radical process . This method is crucial for functionalizing fluorine-containing heterocycles, which are core components of many biologically active compounds. The reaction conditions often include the use of radical initiators and specific catalysts to achieve the desired difluoromethylation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process is designed to be efficient and scalable, suitable for mass production .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen or add hydrogen to the molecule.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols .

Scientific Research Applications

1-(Difluoromethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13F2N3O

Molecular Weight

253.25 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C12H13F2N3O/c1-18-10-4-2-9(3-5-10)8-15-11-6-7-17(16-11)12(13)14/h2-7,12H,8H2,1H3,(H,15,16)

InChI Key

DHMPUXREJYMERW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NN(C=C2)C(F)F

Origin of Product

United States

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